molecular formula C19H16O B8422936 beta-(2-Naphthyl)propiophenone

beta-(2-Naphthyl)propiophenone

Cat. No.: B8422936
M. Wt: 260.3 g/mol
InChI Key: CJLONIOOXBFHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-(2-Naphthyl)propiophenone is a specialized organic compound of significant interest in advanced chemical synthesis and materials science research. This ketone features a propiophenone core linked to a 2-naphthyl group, a structure found in molecules with valuable photophysical properties. Researchers value this compound as a key synthetic intermediate. The naphthalene moiety, specifically 2-naphthol, is a well-known precursor to a wide range of azo dyes and pigments . Furthermore, propiophenone and its derivatives are established building blocks in pharmaceutical research, serving as intermediates in the synthesis of active compounds such as the antiparkinsonian agent trihexyphenidyl . The structural framework of this compound suggests potential utility in the development of novel organic materials, including ligands for catalytic systems or molecular components for organic electronics, leveraging the rigid, planar structure of the naphthalene ring. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-2-yl-1-phenylpropan-1-one

InChI

InChI=1S/C19H16O/c20-19(17-7-2-1-3-8-17)13-11-15-10-12-16-6-4-5-9-18(16)14-15/h1-10,12,14H,11,13H2

InChI Key

CJLONIOOXBFHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Morpholinopropiophenone (CAS N/A)
  • Synthesis: Reacting propiophenone with sulfur and morpholine under mild conditions yields β-morpholinopropiophenone, alongside byproducts like benzoylmorpholinoethylene .
  • Reactivity : Demonstrates parallels with disulfide reactions, highlighting sulfur's role in forming heterocyclic derivatives.
3-(Dimethylamino)propiophenone (CAS N/A)
  • Synthesis: Prepared via Mannich reactions or alkylation of secondary amines with ω-halo propiophenones .
  • Applications: Intermediate in pharmaceuticals, e.g., psychoactive compounds like methcathinone (2-(methylamino)propiophenone) .
4-Methylpropiophenone (CAS 5337-93-9)
  • Synthesis: Methyl-substituted propiophenone; regulated due to its use in synthesizing mephedrone (4-methylmethcathinone) .
  • Physical Properties : Melting point ~25°C; hydrophobic due to aromatic methyl group.
β-Phenylpropiophenone (CAS 1083-30-3)
  • Structure : $ C6H5C(O)CH2C6H_5 $; density 1.06 g/cm³, melting point 70–72°C .
  • Reactivity : Undergoes α-phenylselenation with diphenyl diselenide in the presence of cesium carbonate .
Phytotoxicity
  • Propiophenone: Exhibits strong inhibition of Lactuca sativa germination (80% inhibition at 1 mM) compared to 4′-methylacetophenone and 2′,4′-dimethylacetophenone .
  • 4′-Methylacetophenone: Unique dose-dependent effects—stimulates germination at 0.1 mM but inhibits at 1 mM .
Enzyme Interactions
  • ssnBVMO Catalysis: Converts propiophenone to phenyl propanoate (95% conversion) and phenol via Baeyer-Villiger oxidation, with turnover numbers (TON) up to 299 for engineered variants .
  • CYP2J2 Inactivation: 3',4'-(Methylenedioxy)-propiophenone forms a catechol metabolite and inactivates CYP2J2 via iron-carbene complexation .

Physical and Chemical Properties

Compound Substituent Melting Point (°C) Solubility Key Applications
Propiophenone None 18–20 Organic solvents Synthetic precursor
β-Phenylpropiophenone β-Phenyl 70–72 Insoluble in water Organic synthesis
2-(Methylamino)propiophenone 2-Methylamino N/A N/A Psychoactive agent (methcathinone)
4-Methylpropiophenone 4-Methyl ~25 Hydrophobic Regulated pharmaceutical intermediate

Mechanistic and Functional Divergence

  • Electronic Effects: Electron-donating groups (e.g., methyl, morpholino) enhance stability and alter reactivity in electrophilic substitutions.
  • Steric Hindrance: Bulky substituents (e.g., phenyl, piperidino) reduce reaction rates in enzyme-catalyzed oxidations .
  • Biological Specificity: Phytotoxicity correlates with substituent hydrophobicity; propiophenone’s unsubstituted structure maximizes membrane permeability in plants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for beta-(2-Naphthyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2-naphthol derivatives using propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., nitrobenzene for high electrophilicity) and temperature control (0–5°C) are critical to minimize polyacylation byproducts. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improve purity. Reaction progress can be monitored using TLC or GC-MS to identify intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include the carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • NMR : ¹H NMR shows distinct signals for the methylene group (δ 3.1–3.3 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms the ketone carbon (δ ~200 ppm) .
  • HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS (electron ionization) quantifies purity and identifies degradation products .

Q. How can researchers design experiments to evaluate the in vitro biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive controls (e.g., ampicillin) .
  • Anti-inflammatory Screening : Measure inhibition of COX-1/COX-2 enzymes via fluorometric assays or ELISA for prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

Advanced Research Questions

Q. What strategies address contradictions in reported toxicity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in exposure routes (oral vs. inhalation) or species-specific metabolic pathways. To resolve contradictions:

  • Conduct comparative studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents vs. zebrafish embryos).
  • Perform toxicokinetic analyses (e.g., LC-MS/MS for metabolite identification in hepatic microsomes) to clarify bioactivation pathways .

Q. How does stereochemistry influence this compound’s reactivity and biological interactions?

  • Methodological Answer : The prochiral carbonyl group can undergo asymmetric reduction (e.g., using R. mucilaginosa cells or chiral catalysts like BINAP-Ru) to produce enantiomeric alcohols. Chiral HPLC (Chiralpak® AD-H column) or polarimetry resolves enantiomers. Stereochemical configuration impacts binding affinity to targets like cytochrome P450 enzymes .

Q. What computational models predict the environmental fate of this compound, and how are they validated?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability using EPI Suite™ or TEST software, focusing on naphthyl group persistence.
  • Degradation Pathways : Simulate photolysis (UV-Vis spectra) or hydrolysis (DFT calculations for bond dissociation energies). Validate via LC-MS analysis of degradation products in environmental water samples .

Q. How can competing side reactions be minimized in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Side Reaction Mitigation : Use protecting groups (e.g., silylation of hydroxyl groups) during functionalization. Optimize stoichiometry to avoid over-halogenation.
  • Intermediate Monitoring : Employ real-time FTIR or inline NMR to detect intermediates. Quench aliquots at intervals for GC-MS analysis .

Data Contradiction Analysis

  • Example : Conflicting hepatic toxicity reports may stem from differences in metabolite profiling. Address this by cross-referencing in vitro (rat hepatocytes) and in vivo (murine models) data, ensuring consistent dosing and exposure durations. Meta-analysis tools (e.g., RevMan) can statistically reconcile datasets .

Key Methodological Resources

  • Spectral Libraries : SDBS (IR/NMR) and NIST MS Database .
  • In Silico Tools**: EPA DSSTox for ecotoxicology predictions .

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